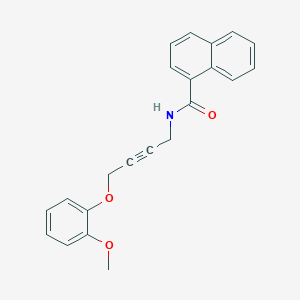![molecular formula C13H14N4O4 B2687438 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034361-47-0](/img/structure/B2687438.png)
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a pyrazine ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.
Aplicaciones Científicas De Investigación
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine-2-carbonyl intermediate: This step involves the reaction of pyrazine with a suitable acylating agent to introduce the carbonyl group.
Synthesis of the piperidin-4-yl intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling of intermediates: The pyrazine-2-carbonyl and piperidin-4-yl intermediates are coupled under specific conditions to form the desired compound.
Formation of the oxazolidine-2,4-dione moiety: This step involves the cyclization of the coupled intermediate to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the compound.
Mecanismo De Acción
The mechanism of action of 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A first-line drug used in tuberculosis treatment, featuring a pyrazine ring.
Piperidine derivatives: Compounds containing the piperidine ring, used in various therapeutic applications.
Oxazolidinones: A class of antibiotics that includes linezolid, which features an oxazolidine ring.
Uniqueness
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of the pyrazine, piperidine, and oxazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-11-8-21-13(20)17(11)9-1-5-16(6-2-9)12(19)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGHYIYCLCUYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)

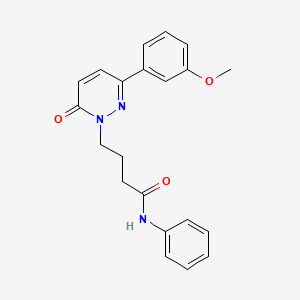
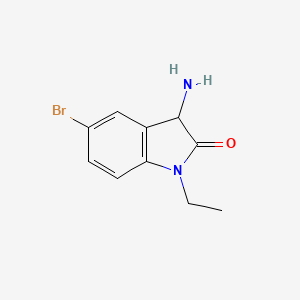
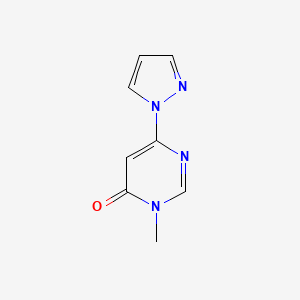
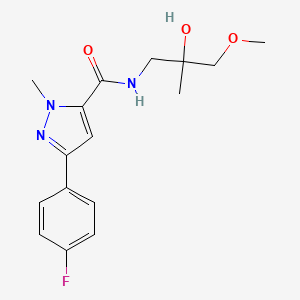
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)
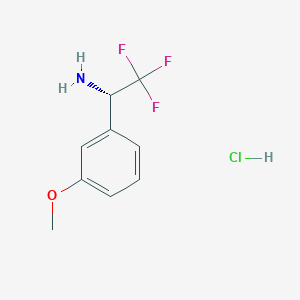
![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
